"Ethyl 1,1,2,2-tetrafluoroethyl ether" chemical properties and structure
"Ethyl 1,1,2,2-tetrafluoroethyl ether" chemical properties and structure
An In-Depth Technical Guide to Ethyl 1,1,2,2-tetrafluoroethyl Ether
Abstract
Ethyl 1,1,2,2-tetrafluoroethyl ether, a fluorinated ether, has emerged as a compound of significant interest across diverse scientific and industrial domains. Its unique combination of properties—stemming from the strategic placement of fluorine atoms—renders it an invaluable solvent, reagent, and functional building block. This guide provides a comprehensive technical overview of its chemical and physical properties, molecular structure, synthesis, and key applications. It is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this versatile fluorochemical.
Compound Identification and Nomenclature
Proper identification is critical for regulatory compliance and scientific communication. Ethyl 1,1,2,2-tetrafluoroethyl ether is known by several names and identifiers:
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Systematic IUPAC Name : 1-ethoxy-1,1,2,2-tetrafluoroethane[1]
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Common Synonyms : 1,1,2,2-Tetrafluoroethyl ethyl ether[2]
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InChI Key : HBRLMDFVVMYNFH-UHFFFAOYSA-N
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SMILES : CCOС(F)(F)C(F)F
Physicochemical Properties
The properties of Ethyl 1,1,2,2-tetrafluoroethyl ether are dictated by its fluorinated structure. The high electronegativity of fluorine atoms creates strong C-F bonds, leading to high thermal stability and chemical resistance, while the ether linkage provides polarity.[3] These characteristics make it a unique solvent capable of dissolving a range of polar and non-polar compounds.[1][3]
A summary of its key quantitative properties is presented below:
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 57 - 58 °C | [1][3][4] |
| Melting Point | -86 °C | [2][5] |
| Density | ~1.198 - 1.21 g/cm³ | [1][3][4] |
| Refractive Index (n20D) | ~1.294 - 1.30 | [1][3][4] |
| Flash Point | 56 - 58 °C | [1] |
| Purity (Typical) | ≥ 98% (GC) | [3] |
Molecular Structure and Spectroscopic Analysis
The structure of Ethyl 1,1,2,2-tetrafluoroethyl ether (CF₂H-CF₂-O-CH₂-CH₃) gives rise to a distinct spectroscopic signature, which is essential for its characterization.
¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for confirming the ethyl and tetrafluoroethyl moieties. The expected signals are:
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A triplet corresponding to the methyl protons (-CH₃).
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A quartet corresponding to the methylene protons (-O-CH₂-).
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A triplet of triplets corresponding to the single proton on the tetrafluoroethyl group (CHF₂-), resulting from coupling to the two adjacent fluorine atoms and the two geminal fluorine atoms.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in the molecule.
Mass Spectrometry (MS)
Electron ionization mass spectrometry will result in fragmentation patterns characteristic of the ether structure. The molecular ion peak (M⁺) at m/z 146.08 would be observed, along with fragments corresponding to the loss of ethyl, ethoxy, and various fluorinated groups.[6]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region. C-O-C stretching vibrations for the ether linkage will also be prominent, alongside C-H stretching and bending vibrations from the ethyl group.
Synthesis and Reactivity
The synthesis of fluorinated ethers often requires specialized reagents and conditions due to the unique reactivity of fluorinated compounds.
Common Synthesis Route
A frequently cited method for the preparation of Ethyl 1,1,2,2-tetrafluoroethyl ether involves the reaction of tetrafluoroethylene (TFE) with sodium ethoxide.[7] This nucleophilic addition reaction is a standard method for creating fluoroethers.
Reaction: CF₂=CF₂ + NaOCH₂CH₃ → CF₂H-CF₂-O-CH₂CH₃ + NaF (simplified)
Experimental Protocol: Synthesis from Tetrafluoroethylene
Causality: This protocol leverages the high reactivity of tetrafluoroethylene towards nucleophiles. Sodium ethoxide, a strong base and nucleophile, readily attacks the electron-deficient double bond of TFE. The subsequent workup is designed to remove ionic byproducts and unreacted starting materials.
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Preparation : A reaction vessel equipped with a stirrer, thermometer, and gas inlet is charged with a suitable aprotic solvent (e.g., diethyl ether, THF) and cooled.
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Reagent Addition : Sodium ethoxide is added to the cooled solvent.
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Gaseous reactant feed : Tetrafluoroethylene gas is bubbled through the solution at a controlled rate while maintaining a low temperature.
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Reaction Monitoring : The reaction is monitored by gas chromatography (GC) to track the consumption of starting materials and the formation of the product.
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Quenching and Workup : Once the reaction is complete, it is carefully quenched with water. The organic layer is separated, washed with a bicarbonate solution and water to remove any acidic byproducts, and then dried over an anhydrous salt like MgSO₄.[8]
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Purification : The final product is purified by fractional distillation to yield high-purity Ethyl 1,1,2,2-tetrafluoroethyl ether.[8]
Reactivity Profile
Due to the electron-withdrawing effects of the fluorine atoms, the ether oxygen is less basic than in its non-fluorinated counterparts. The C-F bonds are exceptionally strong, rendering the molecule chemically stable and resistant to thermal degradation.[1][3] This stability is a key attribute for its use in demanding applications.
Industrial and Research Applications
The unique properties of Ethyl 1,1,2,2-tetrafluoroethyl ether have led to its adoption in several high-technology fields.
Advanced Solvent and Reagent
Its ability to dissolve both polar and non-polar substances, combined with its low boiling point and chemical inertness, makes it an excellent solvent for specialized organic reactions.[1][3] In the pharmaceutical and agrochemical industries, it serves as a crucial intermediate in the synthesis of complex fluorinated molecules, which often exhibit enhanced metabolic stability and efficacy.[1][3] The 1,1,2,2-tetrafluoroethyl (CF₂CF₂H) group is considered a structural mimic of the trifluoromethyl group and can improve the lipophilicity of molecules.[9]
Battery and Energy Storage
A significant and growing application is as an electrolyte additive or co-solvent in lithium-ion (Li-ion) and sodium-ion (Na-ion) batteries.[4][5] Its key contributions are:
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Enhanced Safety : It is non-flammable or has low flammability, reducing the risk of fire in battery cells.[4]
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Improved Performance : It is miscible with common polar organic solvents used in electrolytes, helping to improve the ionic conductivity of the battery.[4][5]
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Electrode Stability : It can participate in the formation of a stable solid electrolyte interphase (SEI) on the anode surface, which enhances cycling stability and overall battery life.[4][5] Its low viscosity and low boiling point also make it a versatile component for low-temperature battery applications.[4][5]
High-Performance Materials
The inherent thermal stability and chemical resistance imparted by its fluorinated structure are highly beneficial in the formulation of advanced materials, coatings, and polymers for demanding sectors like aerospace, automotive, and electronics.[1][3]
Safety, Handling, and Storage
As with any chemical reagent, proper handling procedures are mandatory to ensure laboratory safety.
Hazard Identification
Ethyl 1,1,2,2-tetrafluoroethyl ether is classified as a highly flammable liquid and vapor.[10][11][12][13] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[10]
Recommended Handling Protocols
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Ventilation : Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10][14]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[10][14][15]
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Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources.[10] Use non-sparking tools and take precautionary measures against static discharge by grounding equipment.[15]
-
Spill Management : In case of a spill, remove all ignition sources and absorb the spill with an inert material like vermiculite.[10]
Storage
Store containers tightly sealed in a cool, dry, and well-ventilated area away from incompatible materials.[10][15][16] Due to its low boiling point, sealed containers may build up pressure and should be opened carefully.[10]
Conclusion
Ethyl 1,1,2,2-tetrafluoroethyl ether stands out as a fluorochemical of significant utility. Its well-defined chemical structure gives rise to a desirable profile of high stability, unique solvency, and electrochemical properties. These attributes have established its role as a critical component in advancing technologies, from the synthesis of modern pharmaceuticals to the development of safer, next-generation energy storage solutions. A thorough understanding of its properties, synthesis, and handling is essential for harnessing its full potential in research and development.
Visualizations
Caption: A flowchart illustrating the key stages in the synthesis of Ethyl 1,1,2,2-tetrafluoroethyl ether.
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